molecular formula C16H16N4OS B4946078 N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B4946078
M. Wt: 312.4 g/mol
InChI Key: ACKGUKYEPDDNPL-UHFFFAOYSA-N
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Description

N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of benzyl, thiazole, and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl halides react with the thiazole-pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and pyrazole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with different substituents on the benzyl group.

Scientific Research Applications

N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide
  • N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-4-carboxamide

Uniqueness

N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the combination of thiazole and pyrazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-12-15(22-11-17-12)10-20(9-13-5-3-2-4-6-13)16(21)14-7-8-18-19-14/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKGUKYEPDDNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN(CC2=CC=CC=C2)C(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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